Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion

Catalog No.
S12823684
CAS No.
M.F
C16H14N8O8
M. Wt
446.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion

Product Name

Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion

IUPAC Name

N-[(E)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline

Molecular Formula

C16H14N8O8

Molecular Weight

446.33 g/mol

InChI

InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9+,18-10+

InChI Key

XCSLKVHFIVYYTR-BEQMOXJMSA-N

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C

Diacetyl bis(2,4-dinitrophenylhydrazone) (CAS 1179-29-9) is the terminal, highly stable bis-hydrazone derivative of 2,3-butanedione (diacetyl). In analytical chemistry, occupational health, and environmental monitoring, it serves as the definitive reference standard for the quantification of diacetyl via high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS). Procuring this pre-synthesized, high-purity standard allows laboratories to establish precise calibration curves, ensuring accurate measurement of diacetyl in complex matrices such as workplace air, food products, and aerosol emissions [1].

Attempting to substitute the pure bis-DNPH standard with in-situ derivatized diacetyl mixtures or mono-DNPH standards leads to severe quantification errors. Diacetyl, an alpha-dicarbonyl, reacts with 2,4-dinitrophenylhydrazine (DNPH) to form both mono- and bis-derivatives depending on reaction time, pH, and reagent excess. If an analytical laboratory relies on a crude derivatization mixture rather than a pre-synthesized bis-DNPH standard, the variable ratio of mono- to bis-adducts will skew calibration curves. Furthermore, mono-DNPH derivatives exhibit different UV absorbance maxima and chromatographic retention times, rendering them useless for quantifying the stable bis-DNPH product required by standardized occupational exposure methods [1].

Spectral Differentiation for Selective UV Quantification

The bis-DNPH derivative of diacetyl exhibits a significant bathochromic shift due to extended conjugation, allowing it to be detected at higher wavelengths compared to mono-carbonyl derivatives. While mono-DNPH adducts are typically quantified at 360 nm, the bis-DNPH standard absorbs strongly in the 400-450 nm range [1]. This spectral separation is critical for avoiding baseline interference from other volatile organic compounds.

Evidence DimensionUV Absorbance Maximum (λmax)
Target Compound Data400-450 nm (extended conjugation)
Comparator Or BaselineDiacetyl mono-DNPH (~360 nm)
Quantified Difference40-90 nm bathochromic shift
ConditionsHPLC diode array detection

Enables buyers to establish interference-free calibration curves by selectively monitoring the bis-derivative away from mono-carbonyl background noise.

Mass Spectrometric Signal Stability for Trace Analysis

For trace-level quantification using LC-MS/MS in negative polarity mode, the pre-synthesized diacetyl bis-DNPH standard provides a singular, stable precursor ion at m/z 445 [1]. In contrast, relying on in-situ derivatization often splits the analytical signal between the mono-derivative (m/z 265) and the bis-derivative (m/z 445), destroying calibration linearity.

Evidence DimensionPrecursor Ion Signal Allocation
Target Compound Data100% stable [M-H]- signal at m/z 445
Comparator Or BaselineIn-situ derivatization (split signal between m/z 265 and m/z 445)
Quantified DifferenceElimination of signal splitting and batch-to-batch variability
ConditionsNegative polarity LC-MS/MS (APPI/ESI)

Procuring the pure bis-standard prevents calibration errors caused by incomplete derivatization, ensuring accurate trace-level quantification.

Validation of Occupational Exposure Limits (OEL)

Regulatory compliance for diacetyl exposure requires extremely low detection limits. By utilizing the pre-synthesized bis-DNPH standard for calibration, laboratories can validate a Limit of Quantification (LOQ) of 0.002 mg/m³ for a 60-liter air sample [1]. Direct analysis of underivatized diacetyl cannot achieve this sensitivity due to poor retention and stability on standard sampling media.

Evidence DimensionMethod Limit of Quantification (LOQ) in Air
Target Compound Data0.002 mg/m³ (using bis-DNPH calibration)
Comparator Or BaselineDirect analysis of underivatized diacetyl (higher LOQ, poor stability)
Quantified DifferenceOrders of magnitude lower LOQ with stabilized derivative
Conditions60-liter air sample volume on DNPH-silica cartridges

Essential for industrial hygiene labs that must prove compliance with strict regulatory exposure limits for airborne diacetyl.

Occupational Health and Air Quality Monitoring

This standard is the exact choice for industrial hygiene laboratories calibrating HPLC-UV/MS systems to monitor diacetyl vapor in flavoring manufacturing facilities, ensuring compliance with strict OSHA/NIOSH exposure limits [1].

Food and Beverage Quality Control

Procured by quality assurance labs in the brewing, winemaking, and dairy industries to accurately quantify diacetyl off-flavors, leveraging the compound's distinct UV absorbance profile to avoid interference from other food matrix carbonyls [2].

E-Cigarette and Aerosol Emissions Testing

Essential for toxicological testing of vaping aerosols, where the pure bis-DNPH standard allows for the precise MRM calibration required to quantify trace diacetyl emissions against complex chemical backgrounds [3].

XLogP3

4.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

446.09345943 g/mol

Monoisotopic Mass

446.09345943 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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